5-(((4-chlorophenyl)thio)methyl)isoxazol-3(2H)-one
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Overview
Description
5-(((4-chlorophenyl)thio)methyl)isoxazol-3(2H)-one is a chemical compound that features a unique structure combining an isoxazole ring with a chlorophenylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((4-chlorophenyl)thio)methyl)isoxazol-3(2H)-one typically involves the reaction of 4-chlorobenzenethiol with an appropriate isoxazole precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(((4-chlorophenyl)thio)methyl)isoxazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The isoxazole ring and chlorophenylthio group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Scientific Research Applications
5-(((4-chlorophenyl)thio)methyl)isoxazol-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-(((4-chlorophenyl)thio)methyl)isoxazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- ([5-(2-Chlorophenyl)isoxazol-3-yl]methyl)amine
- ([5-(4-Methoxyphenyl)isoxazol-3-yl]methyl)amine
- ([5-(4-Chlorophenyl)isoxazol-3-yl]methyl)amine
Uniqueness
5-(((4-chlorophenyl)thio)methyl)isoxazol-3(2H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an isoxazole ring with a chlorophenylthio group sets it apart from other similar compounds, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
89660-84-4 |
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Molecular Formula |
C10H8ClNO2S |
Molecular Weight |
241.69 g/mol |
IUPAC Name |
5-[(4-chlorophenyl)sulfanylmethyl]-1,2-oxazol-3-one |
InChI |
InChI=1S/C10H8ClNO2S/c11-7-1-3-9(4-2-7)15-6-8-5-10(13)12-14-8/h1-5H,6H2,(H,12,13) |
InChI Key |
WSPPKLBRLPEMEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1SCC2=CC(=O)NO2)Cl |
Origin of Product |
United States |
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